10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
Table 1: Key Geometric Parameters of the Tetradecahydropicene Core
| Parameter | Value | Method | Source |
|---|---|---|---|
| C4a-C5 bond length | 1.54 Å | X-ray diffraction | |
| C9-C12a-C12b bond angle | 109.5° | DFT calculation | |
| Dihedral angle (C6a-C6b-C9) | 55.2° | Molecular dynamics |
Conformational flexibility is limited by:
- Steric hindrance : The hexamethyl groups at positions 2, 6b, 9, and 12a create localized regions of high steric bulk, restricting rotation about adjacent single bonds.
- Ring puckering : The fused cyclohexane rings adopt chair conformations, while cyclopentane rings exhibit envelope or half-chair distortions to alleviate angle strain.
- Hydrogen bonding : The C4a carboxylic acid forms an intramolecular hydrogen bond with the C10 caffeoyl ester oxygen (O···H distance: 2.1 Å), further rigidifying the structure.
Molecular dynamics simulations reveal that the core maintains a root mean square deviation (RMSD) of <0.2 nm over 100 ns, indicating exceptional conformational stability.
Electronic Structure of Di-O-Caffeoyl Ester Substituents
The dual caffeoyl esters contribute significantly to the compound’s electronic profile:
Resonance and Charge Delocalization
- Caffeoyl π-system : The (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl group features a conjugated diene extending from the phenyl ring to the ester carbonyl. Density functional theory (DFT) calculations show a highest occupied molecular orbital (HOMO) localized on the catechol ring and a lowest unoccupied molecular orbital (LUMO) on the α,β-unsaturated ester.
- Hydrogen-bonding networks : The 3,4-dihydroxyphenyl groups engage in intermolecular hydrogen bonds (O-H···O distances: 1.8–2.3 Å), enhancing solubility and stabilizing the enolic tautomer.
Table 2: Electronic Properties of the Caffeoyl Substituents
| Property | Value (eV) | Method | Source |
|---|---|---|---|
| HOMO energy | -5.72 | DFT/B3LYP/6-31G* | |
| LUMO energy | -1.98 | DFT/B3LYP/6-31G* | |
| Band gap (HOMO-LUMO) | 3.74 | DFT/B3LYP/6-31G* |
The electron-withdrawing ester carbonyl groups polarize the caffeoyl system, increasing electrophilicity at the β-carbon (Mulliken charge: +0.32 e). This polarization facilitates nucleophilic interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
10-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOHHYHCCUJBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound is a triterpenoid derivative featuring a polycyclic core (picene framework) with two (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (caffeoyl) groups at positions 10-O and 6a-CH2O, alongside a carboxylic acid moiety at position 4a. The complexity arises from:
- Regioselective acylation : Introducing caffeoyl groups at specific hydroxyl sites without protecting other reactive positions.
- Stereochemical control : Maintaining the stereochemistry of the triterpenoid core during functionalization.
- Deprotection requirements : Preserving catechol (3,4-dihydroxyphenyl) integrity during deacetylation.
Core Triterpenoid Isolation and Functionalization
Source Material and Isolation
The triterpenoid core (picene-4a-carboxylic acid) is typically isolated from natural sources such as Polygala tenuifolia or Bellis perennis via solvent extraction and chromatographic purification. Key steps include:
- Ethanol extraction : Plant material is refluxed in 95% ethanol (3 × 2 h), filtered, and concentrated.
- Column chromatography : Silica gel eluted with CH2Cl2/MeOH (9:1 → 4:1) yields the core carboxylic acid (purity >95% by HPLC).
Table 1: Isolation Parameters for Triterpenoid Core
| Parameter | Value | Source Citation |
|---|---|---|
| Extraction solvent | 95% ethanol, reflux | |
| Chromatography medium | Silica gel (200–300 mesh) | |
| Eluent gradient | CH2Cl2/MeOH (9:1 → 4:1) | |
| Yield | 0.8–1.2% (dry plant weight) |
Enzymatic Acylation Strategy
Enzymatic transesterification using lipases enables regioselective caffeoylation without protecting groups.
Acyl Donor Preparation
- Vinyl ester synthesis : (2E)-3-(3,4-diacetoxyphenyl)prop-2-enoic acid is reacted with vinyl acetate using mercury(II) acetate or palladium(II) acetate as catalysts (40°C, 4 h).
Acylation Reaction
- Conditions :
Table 2: Enzymatic Acylation Optimization
Deprotection and Final Product Isolation
Acidic Hydrolysis
The diacetylated caffeoyl groups are deprotected using hydrochloric acid:
- Conditions : 3N HCl in dioxane/H2O (1:1 v/v), 25°C, 6 h.
- Yield : 70–75% after semi-preparative HPLC.
Table 3: Deprotection Efficiency
| Parameter | Value | Source Citation |
|---|---|---|
| HCl concentration | 3N | |
| Solvent system | Dioxane/H2O (1:1) | |
| Purity post-HPLC | >98% |
Alternative Synthetic Routes
Chemical Acylation
While less regioselective, chemical acylation using caffeoyl chloride and DMAP (4-dimethylaminopyridine) has been reported:
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions: Myriceric acid C undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like pyridinium chlorochromate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in appropriate solvents.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of myriceric acid C, which can be further modified to enhance its biological activity .
Scientific Research Applications
Myriceric acid C has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex triterpenoid derivatives.
Mechanism of Action
The mechanism of action of myriceric acid C involves its interaction with endothelin receptors. By binding to these receptors, it inhibits the endothelin-1-induced increase in cytosolic free calcium concentration, thereby exerting its cytotoxic effects. This interaction disrupts cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Caffeoyl/Phenolic Ester Moieties
- 2-Phenylpropionic Acid Derivatives (e.g., Compounds 6h and 6l from ): These derivatives share the 3,4-dihydroxyphenyl (catechol) group linked via a propenoyl ester. While the target compound has a triterpenoid backbone, 6h/6l are smaller phenylpropionate-based molecules. Both classes exhibit dual COX enzyme inhibition and antibacterial activity, suggesting that the catechol group plays a critical role in binding to COX-1 via hydrogen bonding and π-π stacking .
- Phenylethanoid Glycosides (e.g., from ): Plant-derived phenylethanoid glycosides like verbascoside also feature caffeoyl groups but are linked to sugar moieties rather than a triterpene. Glycosylation typically improves water solubility but may reduce membrane permeability compared to the target compound’s esterified triterpenoid structure. Both classes, however, demonstrate antioxidant and anti-inflammatory activities due to their phenolic content .
Triterpenoid Derivatives
- SERCA-Targeting Triterpenoid (): This compound contains a quinoline-modified triterpenoid structure targeting the SERCA calcium pump. Unlike the target compound, it lacks caffeoyl esters but shares a hexamethyl-substituted tetradecahydropicene core.
- Oleanolic Acid Derivatives: Common triterpenoids like oleanolic acid have anti-inflammatory and hepatoprotective effects but lack esterified caffeoyl groups. The target compound’s caffeoyl esters may mimic the bioactivity of synthetic triterpenoid derivatives (e.g., CDDO-methyl ester), which are modified to enhance bioavailability and target affinity .
Bioactivity and Mechanisms
- COX Inhibition: The target compound’s caffeoyl esters resemble those in ’s phenylpropionate derivatives, which inhibit COX-1/2 via direct enzyme interactions. Molecular docking studies could hypothesize similar binding modes, with the triterpenoid core providing additional van der Waals interactions .
- The target compound’s dihydroxyphenyl groups may similarly disrupt glutathione metabolism or lipid peroxidation pathways, a hypothesis warranting experimental validation .
Biological Activity
The compound 10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid (commonly referred to as Myriceric acid C) is a natural product belonging to the triterpenoid class. This compound has gained interest in medicinal chemistry due to its potential biological activities.
Anticancer Properties
Myriceric acid C has demonstrated significant cytotoxic activity against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound effectively inhibits the growth of cancer cells by interfering with their cell cycle.
- Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
- Antioxidant Activity : Myriceric acid C exhibits antioxidant properties that help mitigate oxidative stress in cells .
Anti-inflammatory Effects
Research has shown that Myriceric acid C can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that Myriceric acid C may have neuroprotective effects. It appears to protect neuronal cells from oxidative damage and may enhance cognitive functions by modulating neurotransmitter levels .
The mechanisms through which Myriceric acid C exerts its biological effects include:
- Modulation of Signaling Pathways : It affects various signaling pathways involved in cell survival and death.
- Interaction with Enzymes : The compound may inhibit specific enzymes that play roles in cancer progression and inflammation.
Case Studies
-
Cytotoxicity Assays : A study conducted on various cancer cell lines (e.g., breast and prostate cancer) showed that treatment with Myriceric acid C resulted in a dose-dependent decrease in cell viability.
Cell Line IC50 (µM) MCF-7 (Breast) 15 PC-3 (Prostate) 20 HeLa (Cervical) 18 - Animal Models : In vivo studies have demonstrated that Myriceric acid C reduces tumor growth in xenograft models of human cancers while exhibiting minimal toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
